6-Acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound that features a pyridine ring substituted with an acetyl group, a trifluoromethyl group, and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves multiple steps, starting from readily available precursors
Introduction of Trifluoromethyl Group: This step can be achieved using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, alcohols, thiols), bases (triethylamine, pyridine), solvents (dichloromethane, acetonitrile).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Coupling Reactions: Palladium catalysts, boronic acids, bases (potassium carbonate), solvents (toluene, ethanol).
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Sulfonothioate Derivatives: Formed by substitution with thiols.
Carboxylic Acids and Alcohols: Formed by oxidation and reduction of the acetyl group.
Coupled Products: Formed by coupling reactions involving the trifluoromethyl group.
Scientific Research Applications
6-Acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds with biological activity.
Agrochemicals: Used in the development of pesticides and herbicides due to its unique chemical properties.
Material Science: Employed in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride depends on its specific application:
Biological Activity: The compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable derivatives.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine-2-sulfonyl chloride: Lacks the acetyl group, which may affect its reactivity and applications.
6-Acetylpyridine-2-sulfonyl chloride: Lacks the trifluoromethyl group, which may influence its chemical properties and biological activity.
4-(Trifluoromethyl)pyridine-2-sulfonamide: Contains a sulfonamide group instead of sulfonyl chloride, leading to different reactivity and applications.
Uniqueness
The combination of these functional groups makes it a versatile compound for various scientific and industrial applications .
Properties
Molecular Formula |
C8H5ClF3NO3S |
---|---|
Molecular Weight |
287.64 g/mol |
IUPAC Name |
6-acetyl-4-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClF3NO3S/c1-4(14)6-2-5(8(10,11)12)3-7(13-6)17(9,15)16/h2-3H,1H3 |
InChI Key |
SDDVKQFCAPUHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)C(F)(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.